7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
Overview
Description
ML146 is a selective small molecule inhibitor of nucleotide-binding oligomerization domain-containing protein 1 (NOD1). NOD1 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing specific microbial ligands. ML146 has been identified as a potent inhibitor of NOD1, exhibiting moderate selectivity and efficacy in various biological assays .
Chemical Reactions Analysis
ML146 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit NOD1-dependent nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. This inhibition is achieved through the binding of ML146 to the NOD1 receptor, preventing its activation and subsequent downstream signaling . The major products formed from these reactions are the inhibited forms of NOD1 and the downstream signaling molecules.
Scientific Research Applications
ML146 has significant scientific research applications, particularly in the fields of immunology and inflammation. The compound is used as a tool to study the role of NOD1 in various biological processes, including the innate immune response and inflammation . It has been employed in various in vitro and in vivo studies to investigate the effects of NOD1 inhibition on cytokine production, immune cell activation, and inflammatory responses . Additionally, ML146 has potential therapeutic applications in the treatment of inflammatory diseases and conditions where NOD1 plays a critical role .
Mechanism of Action
The mechanism of action of ML146 involves its selective inhibition of NOD1. NOD1 is a cytoplasmic receptor that recognizes specific microbial ligands and triggers the activation of NF-κB and mitogen-activated protein kinases, leading to an inflammatory response . ML146 binds to NOD1, preventing its activation and subsequent signaling. This inhibition results in the suppression of pro-inflammatory cytokine production and immune cell activation .
Comparison with Similar Compounds
ML146 belongs to the purine-2,6-diones class of NOD1 inhibitors. Similar compounds in this class include ML029, ML130, ML236, and ML237 . These compounds also target the NOD1 receptor but may exhibit different selectivity and potency profiles. ML146 is unique in its moderate selectivity and efficacy, making it a valuable tool for studying NOD1-related biological processes .
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Properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-4-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-8-11-14-9-6-5-7-10-14/h3-7,9-10H,8,11-13H2,1-2H3,(H,21,24,25)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHRGGHCCMMDND-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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